Metacetamol

Catalog No.
S535041
CAS No.
621-42-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metacetamol

CAS Number

621-42-1

Product Name

Metacetamol

IUPAC Name

N-(3-hydroxyphenyl)acetamide

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)

InChI Key

QLNWXBAGRTUKKI-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

Metacetamol; 3-Hydroxyacetanilide; Metalid; Pedituss; Pyrapap; Rystal;

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)O

The exact mass of the compound Metacetamol is 151.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metacetamol (3-acetamidophenol) is a structural regioisomer of paracetamol characterized by the meta-positioning of its acetamido group. While it shares basic analgesic properties with its para-substituted counterpart, its primary industrial and advanced research value lies in its distinct physicochemical and metabolic profile. In procurement and materials science, metacetamol is utilized as a specialized templating agent for active pharmaceutical ingredient (API) crystallization, specifically for stabilizing metastable polymorphs [1]. Furthermore, because its substitution pattern prevents the formation of the highly reactive N-acetyl-p-benzoquinone imine (NAPQI) metabolite, it serves as a non-hepatotoxic benchmark in toxicological assays and structural activity relationship (SAR) studies[2].

Substituting metacetamol with paracetamol (4-acetamidophenol) or orthocetamol (2-acetamidophenol) disrupts both metabolic and crystallographic workflows. In toxicological models, paracetamol undergoes oxidation to NAPQI, triggering glutathione depletion and rapid hepatocyte necrosis, whereas metacetamol bypasses this specific toxic pathway, making it an indispensable negative control [1]. In industrial crystallization, metacetamol acts as a highly specific structural template; its partial miscibility in the paracetamol crystal lattice specifically enables the scalable cooling crystallization of paracetamol's elusive Form II [2]. Generic impurities like acetanilide or orthocetamol fail to stabilize this metastable form or require impractical stoichiometric ratios, demonstrating metacetamol's distinct utility in advanced formulation engineering [2].

Metabolic Toxicity and Hepatocyte Viability

In acute toxicological evaluations, metacetamol demonstrates a profoundly different safety profile compared to its para-substituted analog. When administered at 500 mg/kg in in vivo models, paracetamol undergoes oxidation to the reactive N-acetyl-p-benzoquinone imine (NAPQI), resulting in severe glutathione depletion and marked hepatotoxicity [1]. In direct contrast, metacetamol at the identical 500 mg/kg dosage remains non-hepatotoxic and non-nephrotoxic, bypassing the NAPQI-driven necrotic pathway entirely [1].

Evidence DimensionIn vivo hepatotoxicity threshold
Target Compound DataNon-hepatotoxic at 500 mg/kg
Comparator Or BaselineParacetamol (4-acetamidophenol): Induces severe hepatotoxicity and oxidative stress at 500 mg/kg
Quantified DifferenceComplete avoidance of NAPQI-induced liver necrosis at 500 mg/kg dosing
ConditionsAcute toxicological administration (i.p.) in female Sprague-Dawley rats

Essential for researchers requiring a structurally matched, non-hepatotoxic baseline to isolate NAPQI-specific mechanisms in drug-induced liver injury studies.

Polymorphic Templating for API Manufacturing

Metacetamol serves as an effective structural template for the scalable production of paracetamol's metastable Form II, a polymorph targeted for its enhanced compressibility. Utilizing 10-40% w/w metacetamol as a co-former in a cooling crystallization environment yields 100% polymorphic phase-pure Form II[1]. By comparison, standard polymer additives yield samples that revert to the stable Form I within five hours, whereas metacetamol templating achieves sustained stability and allows for scalable production exceeding 100 g per run[1].

Evidence DimensionMetastable Form II Paracetamol Yield and Stability
Target Compound Data100% phase-pure Form II, scalable to >100 g runs
Comparator Or BaselineStandard polymer additives: Form II reverts to Form I within 5 hours
Quantified DifferenceEnables stable, fully scalable Form II production without rapid polymorphic reversion
ConditionsCooling crystallization in 60:40 H2O/IPA solvent systems

Enables pharmaceutical engineers to reliably manufacture and stabilize a highly compressible API polymorph that is otherwise inaccessible at scale.

Crystallization Process Control via Metastable Zone Width Extension

The deliberate addition of metacetamol to paracetamol crystallization feeds provides precise control over nucleation kinetics. The introduction of 1-4 mol% metacetamol to an isopropanol solvent system significantly extends the induction time and widens the metastable zone width (MSZW) compared to a pure paracetamol baseline[1]. This controlled inhibition of primary nucleation forces a progressive morphological shift in the paracetamol crystals from a tabular to a columnar habit [1].

Evidence DimensionNucleation induction time and crystal habit
Target Compound Data1-4 mol% metacetamol addition: Widens MSZW and yields columnar crystals
Comparator Or BaselinePure paracetamol solution: Narrow MSZW and tabular crystals
Quantified DifferenceSignificant extension of MSZW and complete morphological shift from tabular to columnar
ConditionsIsopropanol (IPA) solvent system monitored via focused beam reflectance measurements (FBRM)

Provides process chemists with a precise chemical lever to control API crystal growth rates and habit, directly improving downstream filtration and powder flowability.

API Polymorph Engineering and Scale-Up

Metacetamol is the preferred structural template in cooling crystallization workflows to reliably produce and stabilize paracetamol Form II [1]. Its partial miscibility in the crystal lattice enables the scalable manufacturing of this metastable polymorph, which is targeted for its enhanced tableting compressibility and bioavailability [1].

Toxicological Benchmarking and SAR Studies

Due to its inability to form the reactive NAPQI metabolite, metacetamol is deployed as a non-hepatotoxic, structurally matched control in in vitro and in vivo assays [2]. It is critical for evaluating drug-induced liver injury (DILI) and isolating glutathione depletion mechanisms in analgesic research [2].

Crystallization Process Optimization and Habit Modification

In bulk API manufacturing, metacetamol is applied as a habit-modifying additive in solvent systems like isopropanol [3]. By widening the metastable zone width and delaying primary nucleation, it allows process chemists to achieve targeted columnar crystal morphologies, improving downstream bulk powder handling and filtration [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992)

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.063328530 Da

Monoisotopic Mass

151.063328530 Da

Heavy Atom Count

11

LogP

0.73 (LogP)

Appearance

Solid powder

Melting Point

406 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V942ZCN81H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Analgesics

Pictograms

Irritant

Irritant

Other CAS

621-42-1

Wikipedia

Metacetamol

General Manufacturing Information

Acetamide, N-(3-hydroxyphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Hart A, Orr DL. The degradation of paracetamol (4-hydroxyacetanilide) and other substituted acetanilides by a Penicillium species. Antonie Van Leeuwenhoek. 1975;41(3):239-47. PubMed PMID: 1082294.
2: Barrio M, Huguet J, Rietveld IB, Robert B, Céolin R, Tamarit JL. The Pressure-Temperature Phase Diagram of Metacetamol and Its Comparison to the Phase Diagram of Paracetamol. J Pharm Sci. 2017 Jun;106(6):1538-1544. doi: 10.1016/j.xphs.2017.02.003. Epub 2017 Feb 10. PubMed PMID: 28192078.

Explore Compound Types